1-Cyclopropyl-1-(3-pyridyl)methylamine
Overview
Description
1-Cyclopropyl-1-(3-pyridyl)methylamine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol It is characterized by a cyclopropyl group attached to a pyridine ring via a methylamine linkage
Scientific Research Applications
1-Cyclopropyl-1-(3-pyridyl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if you feel unwell .
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(3-pyridyl)methylamine typically involves the reduction of cyclopropyl nitrile using a sodium borohydride/nickel dichloride system . The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. After the reaction, the product is extracted and purified through rectification.
Industrial Production Methods: : The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
1-Cyclopropyl-1-(3-pyridyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1-(3-pyridyl)methylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-1-(3-pyridyl)methylamine can be compared with other similar compounds such as cyclopropylamine and pyridylmethylamine. While these compounds share structural similarities, this compound is unique due to the presence of both cyclopropyl and pyridine groups, which confer distinct chemical and biological properties .
Similar Compounds
- Cyclopropylamine
- Pyridylmethylamine
- Cyclopropylpyridine
Properties
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNPAICGSWQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408933 | |
Record name | 1-Cyclopropyl-1-(3-pyridyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535925-69-0 | |
Record name | α-Cyclopropyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535925-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-1-(3-pyridyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropyl(pyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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